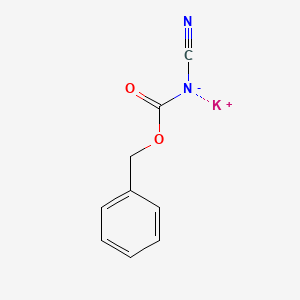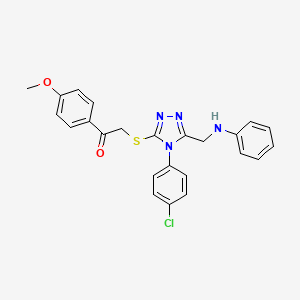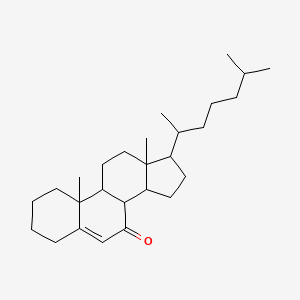
Potassium benzyl cyanocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium benzyl cyanocarbamate, also known as potassium N-cyanocarbamic acid phenylmethyl ester, is a chemical compound with the molecular formula C9H7KN2O2 and a molecular weight of 214.26 g/mol . This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium benzyl cyanocarbamate can be synthesized through the reaction of benzyl carbamate with potassium carbonate in the presence of an alcohol under heating conditions . The reaction typically involves refluxing the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium benzyl cyanocarbamate undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, where the cyanocarbamate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Benzoic acids.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Aplicaciones Científicas De Investigación
Potassium benzyl cyanocarbamate has several applications in scientific research:
Biology: It can be used in biochemical studies to modify proteins and other biomolecules.
Industry: Used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of potassium benzyl cyanocarbamate involves its ability to generate N-silylcarbodiimides in situ when used in tandem with trimethylsilyl chloride (TMSCl). These intermediates can then react with amines to form guanidines . The molecular targets and pathways involved in these reactions are primarily related to the formation of stable intermediates that facilitate further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium (cyanomethyl)trifluoroborate
- Potassium hexacyanocobaltate (III)
- Potassium benzene-1,2-disulfonate
Uniqueness
Potassium benzyl cyanocarbamate is unique due to its ability to generate N-silylcarbodiimides rapidly at room temperature, which is not a common feature among similar compounds . This property makes it particularly useful in organic synthesis and various chemical transformations.
Propiedades
Fórmula molecular |
C9H7KN2O2 |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
potassium;cyano(phenylmethoxycarbonyl)azanide |
InChI |
InChI=1S/C9H8N2O2.K/c10-7-11-9(12)13-6-8-4-2-1-3-5-8;/h1-5H,6H2,(H,11,12);/q;+1/p-1 |
Clave InChI |
HZBHQPNPJVDRMR-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)[N-]C#N.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-Chlorobenzyl)-1-[4-(4-fluorobenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006885.png)
![3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006894.png)
![2-[3-(3,4-Dimethoxyphenyl)-3-oxopropyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B12006904.png)



![2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B12006929.png)

![Methyl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B12006940.png)

